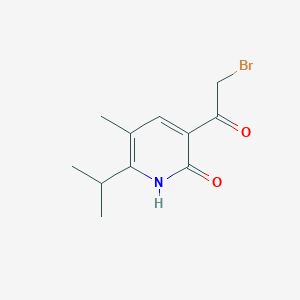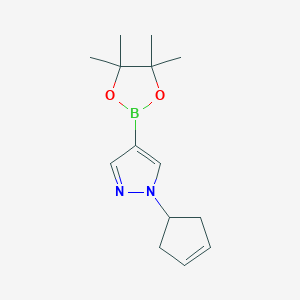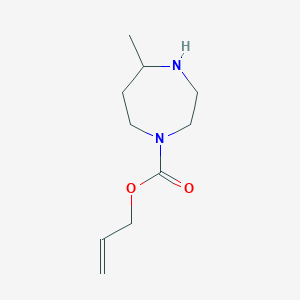
3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromoacetyl group at the third position, a methyl group at the fifth position, and a propan-2-yl group at the sixth position of the pyridinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves the bromination of an acetyl group attached to a pyridinone ring. One common method is the reaction of 3-acetylpyridinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromoacetyl derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at the fifth position can be oxidized to form a carboxyl group.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation: The major product is 3-(2-bromoacetyl)-5-carboxy-6-propan-2-yl-1H-pyridin-2-one.
Reduction: The major product is 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one.
Scientific Research Applications
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound may also interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a pyridinone ring.
3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one: Lacks the propan-2-yl group at the sixth position.
3-(2-bromoacetyl)-6-propan-2-yl-1H-pyridin-2-one: Lacks the methyl group at the fifth position.
Uniqueness
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the presence of both the methyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)10-7(3)4-8(9(14)5-12)11(15)13-10/h4,6H,5H2,1-3H3,(H,13,15) |
InChI Key |
KROFWGHMIMFKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)






![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
